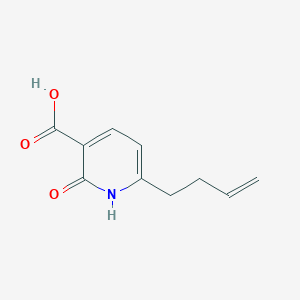
6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the nitrogen atom makes the ring aromatic. The compound also contains a but-3-en-1-yl group, which is a four-carbon chain with a double bond between the second and third carbons .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyridine is a polar molecule and is miscible with water. It is also a weak base, with a pKa of about 5.25 .Aplicaciones Científicas De Investigación
Antibacterial Applications
This compound exhibits potential antibacterial properties. The structural similarity to indole diterpenoids, which are known to possess antibacterial activities, suggests that it could be effective against a range of bacterial strains. Research indicates that modifications of the indole ring, such as those present in this compound, can lead to significant antibacterial activity .
Anti-Insecticidal Properties
The indole core of this compound is structurally related to natural products that have shown anti-insecticidal activities. This suggests that it could be used in developing new insecticides that are more environmentally friendly and target specific pests without affecting beneficial insects .
Ion Channel Inhibition
Compounds with an indole moiety have been found to inhibit ion channels, which are crucial for various physiological processes. This compound could be explored for its potential to modulate ion channels, leading to therapeutic applications in diseases where ion channel dysfunction is a factor .
Antiviral Activity
Indole derivatives have demonstrated significant activity against viruses, including the H1N1 influenza virus. The compound could be investigated for its efficacy in protecting against viral infections, particularly respiratory viruses .
Cancer Research
Indole derivatives are prominent in cancer research due to their cytotoxic properties. This compound could be part of novel anticancer drug formulations, targeting specific pathways involved in cancer cell proliferation .
Neurological Disorders
Given the tremorgenic properties of related compounds, there is potential for this compound to be used in the study of neurological disorders, such as Parkinson’s disease, where tremors are a significant symptom .
Drug Discovery
The structural complexity and biological activity of indole derivatives make them suitable candidates for drug discovery. This compound’s unique structure could lead to the development of new drugs with improved efficacy and reduced side effects .
Synthetic Chemistry
As a building block in synthetic chemistry, this compound can be used to synthesize a wide array of complex molecules. Its reactive sites allow for various chemical transformations, making it a valuable tool for creating new compounds with potential pharmaceutical applications .
Direcciones Futuras
Propiedades
IUPAC Name |
6-but-3-enyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-3-4-7-5-6-8(10(13)14)9(12)11-7/h2,5-6H,1,3-4H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVZEVHZIPBPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2928719.png)
![N-[4-(1-Adamantyl)phenyl]acetamide](/img/structure/B2928721.png)
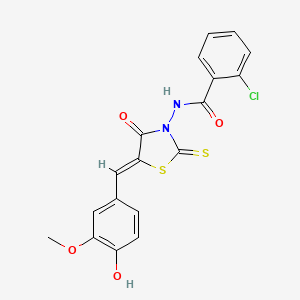
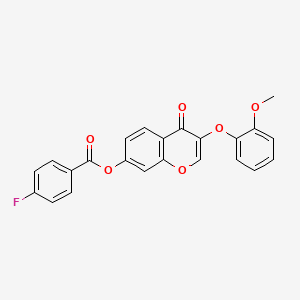

![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2928727.png)
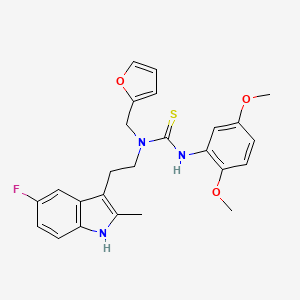
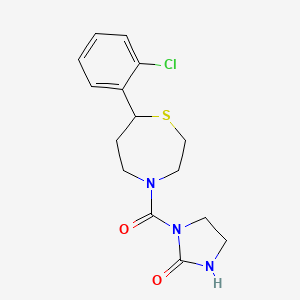
![2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2928734.png)
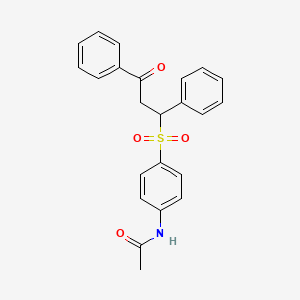

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2928738.png)
![N-[[4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2928740.png)
